molecular formula C12H19N3O2S B2552857 tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate CAS No. 1373516-32-5

tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

Cat. No.: B2552857
CAS No.: 1373516-32-5
M. Wt: 269.36
InChI Key: CBTULJANIYAMDM-SSDOTTSWSA-N
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Description

This compound is a stereospecific carbamate derivative of a tetrahydrobenzothiazole scaffold. It is characterized by a tert-butyloxycarbonyl (Boc) protective group on the amine moiety at the 6-position of the benzothiazole ring, with an (R)-configuration . Key properties include:

  • Molecular formula: C₁₃H₂₁N₃O₂S (calculated from synthesis data in ).
  • Melting point: 153–154°C.
  • Stereochemistry: The (6R) configuration is critical for its role as an intermediate in medicinal chemistry, particularly in synthesizing chiral molecules targeting neurological disorders .
  • Synthesis: Prepared via Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding a stable intermediate for further functionalization .

Properties

IUPAC Name

tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTULJANIYAMDM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373516-32-5
Record name tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
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Preparation Methods

Cyclocondensation of Chiral Cyclohexenamine Precursors

The most widely reported method involves cyclocondensation of (R)-cyclohexenamine derivatives with thiourea or thioamide reagents. A representative procedure from Sigma-Aldrich’s technical data involves:

  • Starting Material Preparation : (R)-4-Aminocyclohex-1-ene-1-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
  • Thiazole Ring Formation : The protected amine reacts with thiourea in the presence of hydrochloric acid, initiating cyclization to form the tetrahydrobenzothiazole core.

Key Data :

Parameter Value Source
Yield 68–72%
Enantiomeric Excess >98% (HPLC)
Reaction Time 12–18 hours

This method’s limitation lies in moderate yields due to competing hydrolysis of the Boc group under acidic conditions.

Catalytic Asymmetric Synthesis

Recent patents describe palladium-catalyzed asymmetric allylic amination to install the 6R configuration. The process uses:

  • Catalyst : Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP).
  • Substrate : N-Boc-cyclohexenamide.
  • Conditions : Toluene at 80°C for 6 hours.

Advantages :

  • Higher Yield : 85–90%.
  • Reduced Racemization : Ligand-controlled stereoselectivity minimizes epimerization.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the allylic substrate, enabling nucleophilic attack by the amine with retained configuration.

Optimization Strategies

Solvent and Base Screening

The patent WO2019158550A1 highlights the critical role of solvent polarity and base strength in minimizing side reactions:

Solvent Base Yield (%) Purity (%)
Acetonitrile Triethylamine 78 92
DMF DBU 65 88
THF K₂CO₃ 71 90

Acetonitrile-triethylamine systems achieve optimal results due to improved solubility of intermediates and efficient acid scavenging.

Temperature Control

Elevated temperatures accelerate cyclization but risk Boc deprotection. A balance is achieved via:

  • Stepwise Heating : 25°C (2 hours) → 50°C (10 hours).
  • Microwave Assistance : 80°C for 1 hour reduces reaction time without compromising yield.

Analytical Characterization

Chromatographic Methods

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in H₂O/MeCN gradient, 1.0 mL/min, UV detection at 254 nm.
  • Chiral GC : Cyclodextrin-based column confirms >98% ee.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, CH₂), 4.85 (d, 1H, NH).
  • IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Industrial-Scale Considerations

The transition from lab to plant-scale production requires:

  • Continuous Flow Systems : To enhance heat/mass transfer during exothermic cyclization.
  • Cost-Effective Catalysts : Recyclable Pd nanoparticles reduce metal waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, LiAlH4

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various organic compounds, including peptides and heterocycles .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine . This process is crucial for its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variants

N-[(6R/S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
  • Structure : Replaces the Boc group with a propanamide moiety.
  • Molecular formula : C₁₀H₁₅N₃OS .
  • Stereochemistry: Both (6R) and (6S) isomers exist. The (6S)-isomer is identified as Pramipexole Dihydrochloride Monohydrate Impurity E (CAS 106006-84-2), highlighting its pharmacological relevance .
  • Key differences :
    • Reactivity : The propanamide group lacks the Boc group’s stability under acidic conditions, making it less suitable for multi-step syntheses.
    • Applications : Primarily used as a reference standard for impurity profiling, unlike the Boc derivative’s role as a synthetic intermediate .
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • Structure : Acetamide analog with a shorter alkyl chain (CAS 104617-51-8) .
  • Molecular formula : C₉H₁₃N₃OS.
  • Key differences :
    • Solubility : Higher polarity due to the smaller acetamide group may enhance aqueous solubility compared to the Boc derivative.
    • Synthetic utility : Less steric hindrance facilitates reactions at the amine site.

Substituted Benzothiazole Derivatives

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
  • Structure : Phthalimido-protected amine (CAS 104618-33-9) .
  • Molecular formula : C₁₅H₁₃N₃O₂S.
  • Key differences :
    • Protective group : Phthalimide offers orthogonal protection compared to Boc, requiring hydrazine for deprotection.
    • Safety : Classified under UN GHS guidelines, indicating handling precautions for irritancy and toxicity .
tert-Butyl N-(2-Formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
  • Structure : Formyl-substituted derivative (CAS 1955498-42-6) .
  • Molecular formula : C₁₃H₁₈N₂O₃S.
  • Key differences :
    • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), expanding utility in derivatization.
    • Molecular weight : 282.36 g/mol, higher than the parent compound due to the formyl substitution .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Application Reference
tert-Butyl N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate C₁₃H₂₁N₃O₂S 283.39 153–154 Boc-protected amine Medicinal chemistry intermediate
N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide C₁₀H₁₅N₃OS 225.31 Not reported Propanamide Pharmaceutical impurity standard
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole C₁₅H₁₃N₃O₂S 307.35 Not reported Phthalimido Synthetic intermediate
tert-Butyl N-(2-Formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate C₁₃H₁₈N₂O₃S 282.36 Not reported Formyl Aldehyde-functionalized intermediate

Stereochemical Influence

  • The (6R)-configuration in the Boc derivative is crucial for binding to neurological targets, as seen in its use to synthesize dopamine receptor ligands . In contrast, the (6S)-propanamide isomer is pharmacologically undesirable, emphasizing the importance of stereocontrol in synthesis .

Biological Activity

Tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS Number: 1373516-32-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure, and biological effects of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O2SC_{12}H_{19}N_{3}O_{2}S. The compound features a benzothiazole moiety that is known for its diverse biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight269.4 g/mol
Purity95%
Storage ConditionsFreezer

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against various strains of bacteria and fungi with minimal inhibitory concentrations (MIC) as low as 50 μg/mL .

Anticancer Activity

The anticancer potential of benzothiazole derivatives is noteworthy. In vitro studies have demonstrated that compounds with similar structures can induce cytotoxicity in tumorigenic cell lines while sparing normal cells. For example, a series of substituted benzothiazoles were tested against the WI-38 VA-13 subline 2RA (a tumorigenic cell line), showing selective cytotoxicity with effective concentrations (EC50) ranging from 28 to 290 ng/mL .

The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways associated with disease processes. For example:

  • Inhibition of Protein Kinases : Some benzothiazole derivatives have been identified as potent inhibitors of protein kinases involved in cell proliferation. One study reported an IC50 value of 0.004 μM for a related compound against T-cell proliferation .
  • Antioxidant Activity : Certain derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases .

Study on Antimicrobial Activity

A study conducted on a series of benzothiazole derivatives found that those with a carbamate group exhibited enhanced antibacterial activity compared to their non-carbamate counterparts. The study utilized standard agar diffusion methods to assess the efficacy against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Efficacy

In another research project focusing on the anticancer properties of benzothiazole derivatives, compounds were tested against various cancer cell lines including breast and lung cancer models. The results indicated that certain modifications to the benzothiazole structure could significantly enhance cytotoxicity.

Q & A

Q. What are the critical steps for synthesizing tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves Boc protection of the amine group using Boc anhydride (Boc₂O) in a polar solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) . The (6R) stereochemistry is preserved by starting with enantiomerically pure precursors (e.g., (R)-1) and monitoring optical rotation ([α]D values) and chiral HPLC . Post-synthesis, IR spectroscopy (e.g., ν 1684 cm⁻¹ for carbamate C=O) and ¹H NMR (e.g., δ 1.38 ppm for tert-butyl protons) confirm structural integrity .

Q. Which purification techniques are most effective for isolating this compound, especially when dealing with byproducts from multi-step reactions?

  • Methodological Answer : Column chromatography with gradients of dichloromethane/methanol (30:1) effectively separates the target compound from unreacted starting materials or diastereomers . For polar impurities, recrystallization in ethanol/water mixtures improves purity (>95%), as evidenced by sharp melting points (e.g., 153–154°C) . SLE (supported liquid extraction) or GC/MS analysis can identify volatile contaminants from reaction solvents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While not classified as hazardous (GHS), standard precautions include fume hood use during synthesis, nitrile gloves to prevent skin contact, and emergency eyewash stations for accidental exposure . Storage in glass containers under inert gas (N₂/Ar) prevents degradation, particularly for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in large-scale syntheses?

  • Methodological Answer : Statistical design of experiments (DoE) minimizes trial-and-error by screening variables (temperature, solvent ratio, catalyst loading) using factorial or response surface methodologies . For example, reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal conditions for stereochemical control . Feedback loops between computational predictions (e.g., COMSOL Multiphysics simulations) and experimental validation refine ee >99% .

Q. What strategies resolve contradictions between theoretical and observed spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) identify conformational equilibria causing splitting anomalies . For IR discrepancies (e.g., shifted C=O stretches), computational vibrational frequency analysis (Gaussian software) correlates observed peaks with conformational isomers . Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion integrity .

Q. How can computational tools predict the compound’s reactivity in novel reaction pathways (e.g., cross-coupling or cycloadditions)?

  • Methodological Answer : Transition state modeling (e.g., using Gaussian or ORCA) identifies feasible reaction pathways, while machine learning (ML) platforms (e.g., BKMS_METABOLIC databases) prioritize synthetic routes based on atom economy and regioselectivity . For example, ML-trained models predict diastereoselectivity in intramolecular α-amidoalkylation reactions .

Q. What analytical methods reliably assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products (e.g., tert-butyl cleavage). pH-rate profiles (pH 2–10) identify hydrolysis-sensitive regions, validated by LC-MS/MS . Solid-state stability is assessed via X-ray powder diffraction (XRPD) to detect polymorphic transitions .

Q. How can chiral catalysts be designed to enhance the compound’s utility in asymmetric synthesis?

  • Methodological Answer : Density functional theory (DFT) screens potential catalysts (e.g., BINOL-derived phosphoric acids) by calculating enantioselectivity (ΔΔG‡) . Experimental validation via kinetic resolution (e.g., KR = kfast/kslow) optimizes ee in dynamic kinetic asymmetric transformations (DYKAT) .

Q. What role does hydrogen bonding play in the compound’s crystal packing, and how does this influence solubility?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bonds (e.g., NH⋯O=C interactions) that stabilize the lattice, reducing solubility in apolar solvents . Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design with solubility-enhancing agents (e.g., PEG-based polymers) .

Q. How can machine learning (ML) models improve the efficiency of reaction optimization for derivatives of this compound?

  • Methodological Answer :
    ML platforms (e.g., PISTACHIO or REAXYS databases) train on historical reaction data to predict optimal conditions (solvent, catalyst) for new derivatives . Active learning algorithms iteratively refine models by incorporating experimental outliers, reducing optimization cycles by >50% .

Notes

  • References adhere to numerical IDs from provided evidence.
  • Advanced questions emphasize interdisciplinary approaches (computational, statistical, mechanistic).
  • Basic questions focus on foundational synthesis and safety protocols.

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